molecular formula C21H19N3O2 B2385590 N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide CAS No. 871672-76-3

N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide

Cat. No.: B2385590
CAS No.: 871672-76-3
M. Wt: 345.402
InChI Key: JYHLDPOGYYTVMM-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide is a chemical compound with a complex structure that includes a cyanocyclopentyl group and a cyanophenylphenoxy group

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyanocyclopentyl and cyanophenylphenoxy intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanophenyl and cyanocyclopentyl derivatives, such as:

Uniqueness

N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c22-13-16-3-5-17(6-4-16)18-7-9-19(10-8-18)26-14-20(25)24-21(15-23)11-1-2-12-21/h3-10H,1-2,11-12,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHLDPOGYYTVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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